3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone 3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
Brand Name: Vulcanchem
CAS No.:
VCID: VC0689973
InChI: InChI=1S/C17H23N5O3/c1-4-5-6-10-25-15-13(8-7-9-14(15)24-3)11-18-21-16-12(2)20-22-17(23)19-16/h7-9,11H,4-6,10H2,1-3H3,(H2,19,21,22,23)/b18-11+
SMILES: CCCCCOC1=C(C=CC=C1OC)C=NNC2=NC(=O)NN=C2C
Molecular Formula: C17H23N5O3
Molecular Weight: 345.4 g/mol

3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

CAS No.:

Cat. No.: VC0689973

Molecular Formula: C17H23N5O3

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-2-(pentyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone -

Specification

Molecular Formula C17H23N5O3
Molecular Weight 345.4 g/mol
IUPAC Name 5-[(2E)-2-[(3-methoxy-2-pentoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one
Standard InChI InChI=1S/C17H23N5O3/c1-4-5-6-10-25-15-13(8-7-9-14(15)24-3)11-18-21-16-12(2)20-22-17(23)19-16/h7-9,11H,4-6,10H2,1-3H3,(H2,19,21,22,23)/b18-11+
Standard InChI Key NSUXHRYZZCLNFL-WOJGMQOQSA-N
Isomeric SMILES CCCCCOC1=C(C=CC=C1OC)/C=N/NC2=NC(=O)NN=C2C
SMILES CCCCCOC1=C(C=CC=C1OC)C=NNC2=NC(=O)NN=C2C
Canonical SMILES CCCCCOC1=C(C=CC=C1OC)C=NNC2=NC(=O)NN=C2C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator